molecular formula C21H20N4OS B2565018 4-[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile CAS No. 897476-40-3

4-[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

Cat. No.: B2565018
CAS No.: 897476-40-3
M. Wt: 376.48
InChI Key: SOTVTYBPHPNYEJ-UHFFFAOYSA-N
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Description

4-[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, serving as a versatile synthetic intermediate. Its molecular architecture, which integrates a benzothiazole core, a piperazine ring, and a benzonitrile group, is commonly employed in the design and development of novel bioactive molecules . The 1,3-benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities. Research into analogous structures has demonstrated potent antitrypanosomal activity, with some benzothiazole derivatives exhibiting high selectivity indices and efficacy against parasites such as Trypanosoma cruzi , the causative agent of Chagas disease . Furthermore, the piperazine-carboxylate linkage, a feature present in this compound, is frequently utilized in the synthesis of potential therapeutic agents targeting neurological disorders, acting as key antagonists or modulators for specific receptors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet prior to use.

Properties

IUPAC Name

4-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-2-16-4-3-5-18-19(16)23-21(27-18)25-12-10-24(11-13-25)20(26)17-8-6-15(14-22)7-9-17/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTVTYBPHPNYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of the benzothiazole core. Benzothiazoles are generally synthesized by treating 2-mercaptoaniline with acid chlorides . The piperazine ring can be introduced through nucleophilic substitution reactions, and the benzonitrile group is often added via a coupling reaction with a suitable nitrile precursor .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs high-yield, scalable methods such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques . These methods are designed to be efficient and cost-effective, making them suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

4-[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Key Observations:
  • Piperazine Coupling : The target compound and BZ-IV () share a benzothiazole-piperazine motif, synthesized via nucleophilic substitution or amidation.
  • Benzonitrile Derivatives : Compounds like 1k () utilize benzonitrile as a core but replace the benzothiazole with triazole groups, synthesized via hydrazide condensation.
  • Complex Heterocycles : Compound 52b () and 43 () integrate additional heterocycles (e.g., pyrazolo-pyridine, naphthyridine), requiring advanced purification techniques like SFC.
Key Observations:
  • Cytotoxicity : Benzonitrile derivatives like 1c () show potent activity against breast cancer cells, suggesting the target compound may share similar applications if functionalized with bioactive substituents.
  • Enzyme Inhibition : The benzothiazole-piperazine scaffold in BZ-IV () and compound 52b () highlights its versatility in targeting enzymes (e.g., eIF4A3 helicase).
  • Receptor Antagonism : Piperazine derivatives such as p-MPPI () demonstrate the importance of substituent choice (e.g., iodobenzamido vs. fluorobenzamido) in receptor affinity and potency.

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 4-ethyl group on the target’s benzothiazole may improve membrane permeability compared to halogenated analogs (e.g., 52b’s bromobenzoyl group) .
  • Electronic Effects : The benzonitrile group’s electron-withdrawing nature could enhance binding interactions in enzyme pockets, similar to triazole derivatives in 1k ().
  • Steric Considerations : Bulky substituents (e.g., naphthyridine in compound 43 ()) may reduce solubility but improve target specificity.

Biological Activity

The compound 4-[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile is a benzothiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of benzothiazole-piperazine derivatives typically involves the reaction of piperazine with appropriate carbonyl compounds. For instance, a common method includes the use of 4-ethyl-1,3-benzothiazole as a precursor, which is then reacted with various carbonyl sources to yield the desired product. The general procedure involves the following steps:

  • Preparation of Benzothiazole Derivative : The initial step usually involves the synthesis of 4-ethyl-1,3-benzothiazole.
  • Formation of Carbonyl Amide : The benzothiazole is then reacted with piperazine and a carbonyl compound under controlled conditions to form the amide linkage.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antitumor Activity

Research has demonstrated that derivatives of benzothiazole exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting cell proliferation in human acute B-lymphoblastic leukemia (CCRF-SB) cells with a CC50 value as low as 5.1 µM for certain analogs . This suggests that modifications in the benzothiazole structure can enhance anticancer potency.

CompoundCell LineCC50 (µM)
4lCCRF-SB5.1
9aWIL-2NS7.3

Antitubercular Activity

In addition to anticancer properties, derivatives containing the piperazine moiety have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. One study reported that certain piperazine-substituted benzothiazoles exhibited minimal inhibitory concentrations (MIC) as low as 0.008 µM, indicating strong potential as antitubercular agents . These findings highlight the versatility of this compound class in targeting multiple biological pathways.

HIV Activity

Despite the promising results in antiproliferative and antitubercular activities, studies assessing the anti-HIV efficacy of related compounds have yielded disappointing results. Compounds structurally similar to this compound did not demonstrate selective anti-HIV activity in vitro . This indicates that while these compounds may be effective against certain cancers and bacterial infections, their application in antiviral therapies may require further structural optimization.

Case Studies

Several case studies have documented the pharmacological evaluations of benzothiazole-piperazine hybrids:

  • Anticancer Studies : A series of analogs were tested against multiple tumor-derived cell lines with varying structural modifications leading to different levels of cytotoxicity.
  • Antimycobacterial Evaluation : Research focusing on piperazine derivatives demonstrated significant efficacy against Mycobacterium tuberculosis, suggesting a pathway for developing new tuberculosis treatments.

Q & A

Q. Key Considerations :

  • Temperature control (0–25°C) during coupling minimizes side reactions.
  • Solvent choice (e.g., DMF for solubility vs. DCM for reactivity) impacts yield .

Basic: How is the structural integrity of this compound validated?

Routine characterization employs:

  • NMR Spectroscopy : Confirms piperazine ring connectivity (δ 2.5–3.5 ppm for N–CH₂ protons) and benzonitrile substitution (δ 7.6–8.0 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₁H₂₁N₅OS: 415.14) .
  • X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing .

Basic: What preliminary biological activities have been reported?

The compound exhibits:

  • Enzyme inhibition : Potential PARP-1/2 inhibition (IC₅₀ < 100 nM) due to structural similarity to PARP-targeting phthalazinones .
  • Anticancer activity : In vitro cytotoxicity against BRCA-deficient cell lines via DNA repair pathway disruption .

Q. Table 1: Comparative Bioactivity of Analogues

Compound ModificationsIC₅₀ (PARP-1, nM)Cell Line Activity (GI₅₀, μM)
4-Ethyl-benzothiazole core (target)251.2 (MDA-MB-436)
4-Methyl-benzothiazole analogue452.8 (MDA-MB-436)
Piperazine replaced with piperidine>100>10
Data adapted from PARP inhibitor studies .

Advanced: How can conflicting bioactivity data between studies be resolved?

Contradictions in IC₅₀ or cell-based assays may arise from:

  • Assay conditions : Varying ATP concentrations in kinase assays or differences in cell culture media.
  • Compound purity : HPLC analysis (>95% purity) is critical; impurities like unreacted intermediates can skew results .
  • Target selectivity : Off-target effects can be identified via kinome-wide profiling or CRISPR screening .

Q. Methodological Steps :

Reproduce assays under standardized conditions (e.g., ATP concentration = 1 mM).

Validate compound identity and purity via LC-MS.

Perform counter-screens against related enzymes (e.g., PARP-2, TNKS1/2) .

Advanced: What strategies optimize synthetic yield and scalability?

Q. Process Optimization :

  • Catalyst screening : Use Pd/C or Ni catalysts for Suzuki-Miyaura coupling of aromatic rings (yield improvement from 60% to 85%) .
  • Flow chemistry : Continuous flow reactors enhance reproducibility for multi-step syntheses (e.g., residence time = 30 min at 80°C) .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Q. Table 2: Solvent Impact on Yield

SolventReaction Temp (°C)Yield (%)
DMF8075
CPME8068
THF6052
Data from piperazine-carbonyl coupling studies .

Advanced: How can computational models predict SAR for benzothiazole-piperazine derivatives?

Q. Approaches :

Molecular Docking : Simulate binding to PARP-1’s NAD⁺-binding domain (PDB: 5DS3) to prioritize substituents with strong H-bonding (e.g., benzonitrile vs. phenyl) .

QSAR Modeling : Correlate logP values (<3.5) with cellular permeability using partial least squares regression.

MD Simulations : Assess piperazine ring flexibility for induced-fit binding over 100 ns trajectories .

Validation : Synthesize top-ranked virtual hits and compare predicted vs. experimental IC₅₀ .

Advanced: What in vivo models are suitable for evaluating therapeutic potential?

  • Xenograft models : BRCA1-deficient ovarian cancer (OVCAR-3) to assess tumor growth inhibition (dose: 50 mg/kg oral, qd) .
  • PK/PD studies : Monitor plasma half-life (t₁/₂ > 4 hr) and brain penetration (Kp,uu > 0.3) for CNS targets .
  • Toxicology : Liver enzyme (ALT/AST) and hematological profiling to rule out off-target toxicity .

Advanced: How do structural modifications affect metabolic stability?

Q. Key Modifications :

  • Benzonitrile to carboxyamide : Reduces CYP3A4-mediated oxidation (CLint from 45 to 12 μL/min/mg) .
  • Piperazine N-methylation : Enhances microsomal stability (t₁/₂ increase from 1.2 to 3.8 hr) but may reduce solubility .

Q. Experimental Workflow :

Incubate with liver microsomes (human/mouse).

Quantify metabolites via UPLC-QTOF.

Correlate structural features (e.g., logD, H-bond donors) with clearance rates .

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